molecular formula C27H32Cl2O7 B1240915 Mometasone furoate monohydrate CAS No. 141646-00-6

Mometasone furoate monohydrate

Cat. No.: B1240915
CAS No.: 141646-00-6
M. Wt: 539.4 g/mol
InChI Key: AQCCVUHZMIMSIB-HRVPQZBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A pregnadienediol derivative ANTI-ALLERGIC AGENT and ANTI-INFLAMMATORY AGENT that is used in the management of ASTHMA and ALLERGIC RHINITIS. It is also used as a topical treatment for skin disorders.

Scientific Research Applications

Efficacy in Otitis Media with Effusion in Children

Mometasone furoate monohydrate (MFM) has been shown to be effective in treating otitis media with effusion (OME) in children. A study by Menon et al. (2013) found that topical nasal spray of MFM significantly improved the clinical and audiological status of children with OME, suggesting its potential as an alternative to surgery for OME management.

Improved Galenic Formulations for Skin Diseases

Research by Molin et al. (2013) highlights the development of new galenic formulations of MFM for treating inflammatory skin diseases. These formulations balance efficacy and safety and improve patient adherence due to their vehicle types.

Asthma Management

MFM, delivered via a dry powder inhaler, is effective for managing persistent asthma in adults and adolescents. McCormack and Plosker (2012) in their paper published in the journal "Drugs" detail how MFM improves pulmonary function, reduces symptoms, and decreases oral corticosteroid requirements in severe asthma cases (McCormack & Plosker, 2012).

Treatment of Atopic Eczema

A study conducted by Ruzicka et al. (2012) compared a new formulation of MFM cream with a commercially available one for treating atopic eczema. Both were equally effective and well-tolerated, but patients preferred the new formulation for its improved cosmetic properties.

Treatment of Persistent Asthma

MFM combined with formoterol fumarate dihydrate, administered via a metered-dose inhaler, has shown efficacy in reducing asthma deteriorations, improving lung function, and enhancing the quality of life for asthma patients. Berger (2011) elaborates on these findings in "Expert Review of Respiratory Medicine" (Berger, 2011).

Effectiveness in Obstructive Adenoid Treatment

A study by Bitar et al. (2013) observed the efficacy of MFM nasal spray on obstructive adenoids in children. The study found significant improvement in the severity of adenoidal obstruction and allergic rhinitis scores in children treated with MFM.

Antipsoriatic Efficacy

Korting et al. (2012) investigated the antipsoriatic efficacy and tolerability of a new light cream formulation of MFM 0.1% in comparison to traditional formulations. The study, published in "Skin Pharmacology and Physiology," confirmed the noninferiority of the new cream to its active comparator in treating psoriasis (Korting et al., 2012).

Nasal Spray for Seasonal Allergic Rhinitis

The efficacy of MFM nasal spray in treating seasonal allergic rhinitis was highlighted by Jiang Cheng-cheng (2010) in the "Journal of Chongqing Medical University." The study found improved asthma symptoms and reduced need for inhaled short-acting β2-adrenoceptor agonist bronchodilators in patients treated with MFM nasal spray (Jiang Cheng-cheng, 2010).

Nasal Spray Safety in Children with Nasal Polyps

A study conducted by Chur et al. (2013) assessed the safety of MFM nasal spray in treating nasal polyps in pediatric subjects. The study, published in "Pediatric Allergy and Immunology," indicated the safety of MFNS for this indication.

Topical Use in Dermatoses

MFM's topical use in dermatoses was reviewed by Lyseng-Williamson (2016) in "Drugs & Therapy Perspectives." The review highlighted the efficacy of MFM ointment and hydrogel in treating corticosteroid-responsive dermatoses with a low risk of skin atrophy and minimal systemic adverse effects.

Development of New Vehiculation Systems

Recent research by Taléns-Visconti et al. (2022) in "Pharmaceutics" explored new vehiculation systems for MFM in the treatment of inflammatory skin lesions. The study developed liposomal formulations of MFM that showed high efficacy and stability, indicating potential as new delivery systems for MFM.

Asthma Treatment in Pediatric Patients

A study by Amar et al. (2017) in "Pediatric Pulmonology" evaluated the use of MFM delivered via a metered-dose inhaler in children with persistent asthma. The study confirmed the improvement in lung function in pediatric asthma patients.

Ex Vivo Bioavailability in Cutaneous Application

Wohlrab et al. (2016) investigated the cutaneous bioavailability of topical MFM in an O/W preparation. The study, published in "Skin Pharmacology and Physiology," found that the condition of the skin did not significantly impact the bioavailability of MFM, indicating its effectiveness in periods of acute inflammation (Wohlrab et al., 2016).

Combination Therapy in Allergic Rhinitis

A study by Karpishchenko & Kolesnikova (2017) found that the combination of azelastine hydrochloride and MFM was more effective in alleviating rhinological symptoms and improving the quality of life in patients with seasonal allergic rhinitis compared to MFM monotherapy.

Comparative Safety and Efficacy with Other Corticosteroids

Research by Spada et al. (2018) compared the safety and efficacy of MFM with other topical corticosteroids. The study highlighted MFM's high potency, low systemic availability, and minimal effect on the hypothalamic-pituitary-adrenal axis.

Mechanism of Action

Target of Action

Mometasone furoate monohydrate primarily targets the glucocorticoid receptor . It has a glucocorticoid receptor binding affinity that is 22 times stronger than dexamethasone . The glucocorticoid receptor plays a crucial role in regulating a variety of physiological processes, including immune response and inflammation.

Mode of Action

This compound, like other corticosteroids, exhibits anti-inflammatory, antipruritic, and vasoconstrictive properties . It binds to the glucocorticoid receptor, causing conformational changes in the receptor. This leads to the separation of the receptor from chaperones and its subsequent movement to the nucleus .

Biochemical Pathways

It has been suggested that it may regulate the protein tyrosine phosphatase non-receptor type 11 (ptpn11), which is involved in various cellular processes .

Pharmacokinetics

This compound, when administered as a nasal spray, is virtually undetectable in plasma . This is due to its primary local effect along with extensive hepatic metabolism and the lack of active metabolites . The systemic bioavailability of drugs administered intranasally is the sum of systemic absorption through the nasal tract and the gastrointestinal tract . Less than 1% of mometasone furoate is active after first-pass metabolism .

Result of Action

The binding of this compound to the glucocorticoid receptor leads to a wide range of effects on multiple cell types (e.g., mast cells, eosinophils, neutrophils, macrophages, and lymphocytes) and mediators (e.g., histamine, eicosanoids, leukotrienes, and cytokines) involved in inflammation . This results in decreased inflammation, reduced pruritus (itching), and vasoconstriction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formulation of the drug (e.g., as a dry powder inhaler, nasal spray, or ointment) can affect its stability and efficacy . Furthermore, the physiological environment, such as the presence of inflammation or the pH of the local environment, may also influence the drug’s action .

Safety and Hazards

Mometasone furoate has some side effects including headache, allergic rhinitis, pharyngitis, upper respiratory tract infection, sinusitis, oral candidiasis, dysmenorrhea, musculoskeletal pain, back pain, and dyspepsia . Long-term use of high doses can lead to thinning skin, easy bruising, changes in body fat, increased acne or facial hair, menstrual problems, impotence, or loss of interest in sex .

Future Directions

Mometasone furoate is currently used in the treatment of asthma, allergic rhinitis, and certain skin conditions. Future directions may include exploring other potential uses and improving the delivery mechanisms for this medication .

Biochemical Analysis

Biochemical Properties

Mometasone furoate monohydrate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a glucocorticoid, it binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of target genes. This compound inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, leading to a reduction in the production of inflammatory cytokines and mediators .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In immune cells, it suppresses the activation and proliferation of T cells and macrophages, reducing the release of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. In epithelial cells, it enhances the expression of anti-inflammatory proteins and inhibits the production of adhesion molecules, thereby reducing leukocyte infiltration. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to glucocorticoid receptors, leading to the formation of a receptor-ligand complex. This complex translocates to the nucleus and binds to GREs on DNA, regulating the transcription of target genes. This compound inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, reducing the production of inflammatory cytokines and mediators. Additionally, it induces the expression of anti-inflammatory proteins such as annexin-1 and IL-10, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under normal storage conditions but can degrade when exposed to high temperatures and humidity. In vitro studies have shown that this compound maintains its anti-inflammatory activity for extended periods, but its efficacy may decrease over time due to degradation. Long-term in vivo studies have demonstrated that chronic administration of this compound can lead to sustained suppression of inflammation and immune responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces inflammation and allergic responses without causing significant adverse effects. At high doses, this compound can induce toxic effects such as adrenal suppression, growth retardation, and immunosuppression. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but rather in adverse effects .

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways involve hydroxylation and subsequent conjugation reactions, leading to the formation of inactive metabolites. These metabolites are then excreted via the urine and feces. This compound does not significantly affect metabolic flux or metabolite levels in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It binds to plasma proteins, primarily albumin, which facilitates its distribution to target tissues. The compound accumulates in tissues with high glucocorticoid receptor expression, such as the lungs, skin, and nasal mucosa. Transporters such as P-glycoprotein may also play a role in the cellular uptake and efflux of this compound .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus. Upon binding to glucocorticoid receptors, the receptor-ligand complex translocates to the nucleus, where it exerts its effects on gene transcription. Post-translational modifications such as phosphorylation and acetylation may influence the activity and localization of this compound, directing it to specific compartments or organelles within the cell .

Properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30Cl2O6.H2O/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20;/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3;1H2/t15-,18+,19+,21+,24+,25+,26+,27+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCCVUHZMIMSIB-HRVPQZBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32Cl2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141646-00-6
Record name Mometasone furoate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141646006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11β,16α)-9,21-dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl 2-furoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOMETASONE FUROATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTW0WEG809
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mometasone furoate monohydrate
Reactant of Route 2
Reactant of Route 2
Mometasone furoate monohydrate
Reactant of Route 3
Reactant of Route 3
Mometasone furoate monohydrate
Reactant of Route 4
Reactant of Route 4
Mometasone furoate monohydrate
Reactant of Route 5
Reactant of Route 5
Mometasone furoate monohydrate
Reactant of Route 6
Reactant of Route 6
Mometasone furoate monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.